N-(2-(furan-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms . Benzofurans are similar, but have an additional benzene ring .
Synthesis Analysis
The synthesis of fluorinated furans and benzofurans has been summarized recently . The methods for their synthesis often involve the use of a variety of catalysts . For example, substituted furans and pyrroles can be synthesized by CuCl2-catalyzed heterocyclodehydration of 3-yne-1,2-diols and N-Boc- or N-tosyl-1-amino-3-yn-2-ols .Molecular Structure Analysis
Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties .Chemical Reactions Analysis
The direct fluorination of furan proceeds non-selectively . Other reactions include the addition/elimination sequence utilized for monofluorination of benzofuran and its derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of furans and benzofurans can vary widely depending on the specific compound and its substituents .Scientific Research Applications
Antiarrhythmic Activity
Research into benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, such as flecainide acetate, has demonstrated potent oral antiarrhythmic activity. These findings suggest that structurally related compounds, including those with furan components, could have potential applications in developing new antiarrhythmic drugs (Banitt et al., 1977).
Biobased Polymers
Furan derivatives, particularly those based on 2,5-bis(hydroxymethyl)furan, have been identified as valuable biobased rigid diols for polyester synthesis. Their enzymatic polymerization with various diacid ethyl esters could lead to the development of novel biobased furan polyesters with significant applications in sustainable materials (Jiang et al., 2014).
DNA Binding Affinity
The study of 2,5-bis(4-guanylphenyl)furan (furamidine) and its interaction with DNA demonstrates the compound's enhanced DNA-binding affinity compared to traditional drugs. This suggests that furan-containing compounds might be highly effective in binding to genetic material, offering potential pathways for drug development, particularly in targeting specific DNA sequences for therapeutic purposes (Laughton et al., 1995).
Structural and Spectral Analyses
The structural characterization of compounds closely related to N-(2-(furan-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide, such as N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), highlights their potential in developing materials with unique properties. These compounds exhibit important biological properties, such as antibacterial and antifungal activities, which could be leveraged in pharmaceutical applications (Yıldırım et al., 2018).
Electrochromic Conducting Polymers
Research into electrochromic conducting polymers via electrochemical polymerization of furan-based monomers indicates potential applications in developing low-energy, high-performance electrochromic devices. These findings could pave the way for innovations in smart windows, displays, and energy-efficient coatings (Sotzing et al., 1996).
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various targets in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
Without specific studies on “N-(2-(furan-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide”, it’s difficult to determine its exact mode of action. Furan derivatives generally interact with their targets to modulate their activity, which can lead to various physiological effects .
Biochemical Pathways
Furan derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
Furan derivatives are generally known to have good pharmacokinetic properties due to the presence of the ether oxygen which adds polarity as well as the potential for hydrogen bonding, improving solubility and bioavailability parameters .
Result of Action
Furan derivatives can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of furan derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)13(23)22-3-1-9-2-4-24-8-9/h2,4-8H,1,3H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSRBPVETZMTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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